molecular formula C21H20N4O3 B2427676 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319877-66-0

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2427676
CAS No.: 2319877-66-0
M. Wt: 376.416
InChI Key: SPGMNSYZXIEORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a complex hybrid structure incorporating two pharmaceutically relevant heterocyclic systems: a 1,2,4-oxadiazole and a tetrahydroquinazoline-2,4-dione (also known as a cyclic urea). The 1,2,4-oxadiazole ring is a well-established pharmacophore known for its bioisosteric properties, often serving as a replacement for ester or amide functionalities to improve metabolic stability and binding affinity in drug candidates . This heterocycle is found in compounds with a wide spectrum of documented biological activities, including anticancer, antiviral, and antibacterial effects . The tetrahydroquinazoline-2,4-dione scaffold is another privileged structure in medicinal chemistry, frequently associated with diverse biological activities. The combination of these two moieties into a single molecule makes it a valuable scaffold for constructing libraries for high-throughput screening and for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or a building block for the synthesis of more complex molecules. It is ideal for investigators exploring new therapeutic agents, particularly in oncology, infectious diseases, and neurology. Researchers can utilize this compound to probe biological pathways, develop enzyme inhibitors, or as a key intermediate in multi-step synthetic routes. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N4O3/c1-3-12-24-20(26)16-10-6-7-11-17(16)25(21(24)27)13-18-22-19(23-28-18)15-9-5-4-8-14(15)2/h4-11,16H,3,12-13H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZHZHFHDQELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Based Cyclocondensation

The tetrahydroquinazoline-dione core is synthesized via a Michael addition-cyclization sequence, as demonstrated in analogous tetrahydroquinazoline syntheses.

Procedure :

  • Reactants :
    • α-Aminoamide (e.g., propylamine-derived amidine)
    • Diarylidencyclohexanone (e.g., cyclohexane-1,3-dione benzylidene derivative)
  • Conditions :

    • Solvent: Pyridine
    • Temperature: 100°C
    • Duration: 24 hours
  • Mechanism :

    • Michael addition of the α-aminoamide to the α,β-unsaturated ketone.
    • Intramolecular cyclization to form the tetrahydroquinazoline ring.
    • Oxidation or tautomerization to yield the 2,4-dione structure.

Yield : 47–80% (varies with substituent steric effects).

Alternative Route via Urea Cyclization

An alternative pathway involves cyclizing a urea derivative with a propylamine-containing precursor:

  • Reactants :

    • 2-Aminobenzamide
    • Propyl isocyanate
  • Conditions :

    • Solvent: Dimethylformamide (DMF)
    • Catalyst: Triethylamine (TEA)
    • Temperature: 80°C
  • Outcome :

    • Formation of the tetrahydroquinazoline-2,4-dione via intramolecular urea cyclization.

Advantage : Higher regioselectivity for the dione structure.

Preparation of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl

Amidoxime Intermediate Synthesis

The 1,2,4-oxadiazole ring is constructed from an amidoxime precursor, following established protocols.

Step 1: Formation of Amidoxime

  • Reactants :
    • 2-Methylbenzoyl chloride
    • Aminoacetonitrile hydrochloride
  • Conditions :

    • Solvent: Ethanol/water (1:1)
    • Base: Sodium carbonate (Na₂CO₃)
    • Temperature: 60°C
  • Product : N'-Hydroxy-2-(2-methylphenyl)acetimidamide.

Step 2: O-Acylation and Cyclodehydration

  • Reactants :
    • Amidoxime (from Step 1)
    • Chloroacetyl chloride
  • Conditions :

    • Solvent: Dichloromethane (DCM)
    • Base: Tetrabutylammonium fluoride (TBAF)
    • Temperature: Room temperature
  • Mechanism :

    • O-Acylation forms an O-acylamidoxime intermediate.
    • Base-induced cyclodehydration yields the 1,2,4-oxadiazole ring.

Yield : 85–92%.

Bromination for Methylene Linker Installation

To introduce the methylene bridge, the 5-position of the oxadiazole is functionalized:

  • Reactants :

    • 3-(2-Methylphenyl)-1,2,4-oxadiazole
    • N-Bromosuccinimide (NBS)
  • Conditions :

    • Solvent: Carbon tetrachloride (CCl₄)
    • Initiator: Azobisisobutyronitrile (AIBN)
    • Temperature: Reflux
  • Product : 5-(Bromomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole.

Yield : 70–75%.

Coupling of Tetrahydroquinazoline and Oxadiazole Subunits

Nucleophilic Alkylation

The bromomethyl-oxadiazole serves as an alkylating agent for the tetrahydroquinazoline nitrogen:

  • Reactants :

    • 3-Propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • 5-(Bromomethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
  • Conditions :

    • Solvent: Acetonitrile
    • Base: Potassium carbonate (K₂CO₃)
    • Temperature: 60°C
  • Mechanism :

    • SN2 displacement of bromide by the tetrahydroquinazoline nitrogen.

Yield : 60–68%.

Mitsunobu Coupling (Alternative)

For hydroxyl-containing intermediates, Mitsunobu conditions may enhance efficiency:

  • Reactants :

    • Tetrahydroquinazoline with pendant hydroxyl group
    • 5-(Hydroxymethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
  • Conditions :

    • Solvent: Tetrahydrofuran (THF)
    • Reagents: Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)

Yield : 72–78%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane gradient.
  • HPLC : C18 column, methanol/water (70:30), UV detection at 254 nm.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.45–7.25 (m, 4H, Ar-H), 4.65 (s, 2H, CH₂), 3.90–3.70 (m, 2H, NCH₂), 2.55 (s, 3H, CH₃), 1.60–1.20 (m, 5H, propyl).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

Optimization Challenges and Solutions

Oxadiazole Ring Stability

  • Issue : Base-mediated decomposition during coupling.
  • Solution : Use mild bases (e.g., K₂CO₃) and low temperatures.

Regioselectivity in Tetrahydroquinazoline Formation

  • Issue : Competing pathways yielding regioisomers.
  • Solution : Electron-withdrawing substituents on the diarylidencyclohexanone enhance selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It may undergo oxidation reactions, particularly at the oxadiazole ring or the alkyl side chains.

  • Reduction: : The compound can be reduced at various sites, including the aromatic rings and the oxadiazole moiety.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, primarily involving the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as KMnO4 or H2O2 for oxidation reactions.

  • Reducing agents: : Like NaBH4 or LiAlH4 for reductions.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

  • Oxidized derivatives: : Formation of carboxyl or hydroxyl groups.

  • Reduced derivatives: : Reduction to amines or alcohols.

  • Substituted products: : New functional groups replacing hydrogen atoms on the aromatic rings.

Scientific Research Applications

Chemistry

  • Drug design: : Used as a scaffold in medicinal chemistry for developing new pharmaceuticals.

  • Catalysis: : As a ligand in catalytic processes.

Biology and Medicine

  • Antimicrobial agents: : Due to the presence of the oxadiazole ring, which is known for its bioactivity.

  • Cancer research: : Exploring its potential as an anticancer agent.

Industry

  • Polymer science: : Incorporated into polymers to enhance their properties.

  • Material science: : Used in the synthesis of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The oxadiazole ring may bind to active sites, while the tetrahydroquinazoline moiety could influence the compound's overall binding affinity and selectivity. Pathways involved often include inhibition of specific enzymatic activities or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Oxadiazole derivatives: : Such as furazan.

  • Quinazoline derivatives: : Including dihydroquinazoline compounds.

  • Benzoxadiazoles: : Related in structure to the oxadiazole ring system.

Uniqueness

  • Structural diversity: : The combination of oxadiazole and tetrahydroquinazoline frameworks is relatively unique.

  • Bioactivity: : Exhibits a unique profile of biological activities compared to other similar compounds.

  • Synthetic accessibility: : While complex, its synthesis is more straightforward compared to some other bioactive molecules.

This compound’s structure and properties pave the way for its applications in various scientific fields. Enjoy exploring the chemistry!

Biological Activity

The compound 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a derivative of the oxadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H16N4O3
  • Molecular Weight : 284.31 g/mol
  • Boiling Point : Predicted at 522.7 ± 60.0 °C
  • Density : 1.35 ± 0.1 g/cm³

Biological Activity Overview

Compounds containing the oxadiazole moiety have been extensively studied for their biological activities. The specific compound exhibits significant potential in both antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole show promising antimicrobial properties. A study involving various oxadiazole derivatives reported enhanced activity against Gram-positive bacteria compared to Gram-negative strains. The synthesized compounds demonstrated effective inhibition against species such as Bacillus cereus and Bacillus thuringiensis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)IC50 (µM)
Compound ABacillus cereus180.47
Compound BBacillus thuringiensis200.75
Compound CStaphylococcus aureus151.4

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been highlighted in various studies. For instance, a study conducted by Ahsan et al. demonstrated that certain disubstituted derivatives exhibited moderate to severe potency against multiple cancer cell lines including HCT116 and MCF7 . The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis.

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound DMCF715.63Induction of apoptosis via p53
Compound EA54912.00Inhibition of TS
Compound FHCT11610.50HDAC inhibition

Case Studies

  • Study on Antimicrobial Effects :
    In vitro tests revealed that compounds derived from the oxadiazole structure were particularly effective against Bacillus species with IC50 values ranging from 0.47 to 1.4 µM . The presence of functional groups such as azoles enhanced the lipophilicity and bioavailability of these compounds.
  • Anticancer Mechanism Exploration :
    A study published in MDPI highlighted that certain oxadiazole derivatives not only inhibited cancer cell proliferation but also induced apoptosis through pathways involving p53 activation and caspase cleavage . This suggests a dual mechanism where these compounds can act as both cytotoxic agents and modulators of key cellular pathways.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step processes, including cyclocondensation and alkylation. Key steps include:

  • Cyclocondensation : Boiling intermediates like N’-benzoyl derivatives in phosphorous oxychloride (POCl₃) to form oxadiazole rings .
  • Alkylation : Reacting the heterocyclic core with chloromethyl-oxadiazole derivatives under reflux in solvents like dimethylformamide (DMF) or ethanol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often used as a base to deprotonate reactive sites .
  • Optimization : Adjusting reaction time (5–8 hours for cyclocondensation) and temperature (60–85°C for alkylation). Thin-layer chromatography (TLC) or HPLC is recommended for real-time monitoring .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular connectivity and substituent positions. For example, methyl protons on the 2-methylphenyl group appear as singlets near δ 2.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1680 cm⁻¹ for the tetrahydroquinazoline-dione moiety) .
  • Chromatography : HPLC or GC with >95% purity thresholds ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

Methodological Answer:

  • Standardized Assays : Use uniform protocols (e.g., MIC assays for antimicrobial activity) to minimize variability. For example, reports antimicrobial activity for oxadiazole-containing analogs, but discrepancies may arise from differences in bacterial strains or inoculum sizes.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylphenyl with fluorophenyl) and compare bioactivity. Computational docking can predict binding affinities to targets like bacterial enzymes .
  • Data Normalization : Normalize activity metrics (e.g., IC₅₀) against control compounds and account for solvent effects .

Q. What strategies are recommended for elucidating the pharmacological mechanism of action?

Methodological Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
  • Enzyme Inhibition Assays : Test inhibition of enzymes like DNA gyrase or dihydrofolate reductase, common targets for antimicrobial/anticancer agents. For example, oxadiazole derivatives in showed activity likely linked to enzyme inhibition.
  • Cellular Assays : Measure apoptosis (via flow cytometry) or reactive oxygen species (ROS) generation in cancer cell lines .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by simulating interactions with lipid bilayers.
  • ADMET Prediction Tools : Use tools like SwissADME to optimize logP (target <5) and polar surface area (<140 Ų) for oral bioavailability .
  • Quantum Mechanics (QM) : Calculate electron density maps to guide substitutions that enhance target binding (e.g., electron-withdrawing groups on the oxadiazole ring) .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported synthetic yields for analogous compounds?

Methodological Answer:

  • Parameter Screening : Conduct Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading. For example, notes that refluxing in DMF improves yields by 15% compared to ethanol.
  • Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., uncyclized intermediates) that reduce yields .
  • Reproducibility Protocols : Publish detailed reaction logs, including exact stoichiometry and purification steps (e.g., column chromatography with petroleum ether/ethyl acetate gradients) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

StepOptimal ConditionsYield RangeReference
CyclocondensationPOCl₃, 80°C, 6–8 hrs60–75%
AlkylationDMF, NaH, 70°C, 12 hrs70–85%
PurificationSilica gel (petroleum ether:EtOAc)>95% purity

Q. Table 2. Critical Analytical Data for Characterization

TechniqueKey SignalsFunctional Group ConfirmedReference
¹H NMRδ 2.2 (s, 3H, CH₃)2-Methylphenyl
IR1680 cm⁻¹ (C=O)Tetrahydroquinazoline-dione
HRMS[M+H]+ calc. 450.18, obs. 450.17Molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.